molecular formula C16H12N2O7S2 B11606821 dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

Cat. No.: B11606821
M. Wt: 408.4 g/mol
InChI Key: MSUIXAOPKQHUDR-UHFFFAOYSA-N
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Description

Dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique thiopyrano-thiazole ring system, which is fused with a nitrophenyl group and two ester groups.

Preparation Methods

The synthesis of dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing in solvents like ethanol or dioxane, with catalysts such as hydrochloric acid or p-toluenesulfonic acid . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate involves its interaction with various molecular targets. The compound’s thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through binding to the active site or allosteric sites of the target molecules, disrupting their normal function. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions and generating reactive oxygen species .

Comparison with Similar Compounds

Dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its fused thiopyrano-thiazole ring system and the presence of both nitrophenyl and ester groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H12N2O7S2

Molecular Weight

408.4 g/mol

IUPAC Name

dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

InChI

InChI=1S/C16H12N2O7S2/c1-24-14(19)10-9(7-4-3-5-8(6-7)18(22)23)11-13(17-16(21)27-11)26-12(10)15(20)25-2/h3-6,9H,1-2H3,(H,17,21)

InChI Key

MSUIXAOPKQHUDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])SC(=O)N2)C(=O)OC

Origin of Product

United States

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